molecular formula C17H18N4 B4046654 1-(Butan-2-ylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-(Butan-2-ylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B4046654
M. Wt: 278.35 g/mol
InChI Key: LTYRDPMOZHAWTD-UHFFFAOYSA-N
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Description

1-(Butan-2-ylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C17H18N4 and its molecular weight is 278.35 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(sec-butylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is 278.153146591 g/mol and the complexity rating of the compound is 414. The solubility of this chemical has been described as 3.7 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

1-(sec-butylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a compound with potential applications in various fields due to its unique chemical structure. A study by Arslan et al. (2004) describes the synthesis of a new benzimidazole compound, highlighting the compound's synthesis via the condensation of methyl 3-amino-4-(n-butylamino)benzoate with an Na2S2O5 adduct of 3,4-dichlorobenzaldehyde. The crystal structure features symmetry-related molecules linked by C—H⋯O interactions, forming a chain, indicating its potential for further chemical modifications and applications in material science (Arslan, Kazak, Karatas, & Özden, 2004).

Antimicrobial and Antifungal Activities

Compounds structurally related to 1-(sec-butylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile have been explored for their antimicrobial properties. Kuroyanagi et al. (2010) synthesized 1,3-benzoxazole-4-carbonitrile derivatives, revealing moderate growth inhibition against Candida species, demonstrating the potential of such structures in developing new antimicrobial agents (Kuroyanagi et al., 2010).

Antitumor Properties

Further research into benzimidazole derivatives, closely related to the compound , has uncovered significant antitumor properties. Abdel-Mohsen et al. (2010) synthesized a series of benzimidazole-pyrimidine conjugates showing marked potency against various cancer cell lines, suggesting that modifications of the core benzimidazole structure could yield compounds with beneficial therapeutic effects (Abdel-Mohsen, Ragab, Ramla, & El Diwani, 2010).

Properties

IUPAC Name

1-(butan-2-ylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4/c1-4-12(3)19-16-9-11(2)13(10-18)17-20-14-7-5-6-8-15(14)21(16)17/h5-9,12,19H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYRDPMOZHAWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=CC(=C(C2=NC3=CC=CC=C3N12)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201321229
Record name 1-(butan-2-ylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201321229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667013
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

611196-65-7
Record name 1-(butan-2-ylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201321229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.